![molecular formula C21H21N3O3S B2460251 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351634-70-2](/img/structure/B2460251.png)
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate
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Overview
Description
“3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate” is a chemical compound that belongs to a class of molecules known as benzo[d]thiazole-2-carboxamide derivatives . These compounds have been studied for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a protein that plays a significant role in the growth and proliferation of cells .
Synthesis Analysis
The synthesis of benzo[d]thiazole-2-carboxamide derivatives, including “3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate”, involves a series of chemical reactions . The specific details of the synthesis process for this compound are not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate” is characterized by the presence of a benzo[d]thiazole ring, a type of heterocyclic compound . This ring structure contains three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Research : Compound 6i was synthesized and evaluated for cytotoxicity against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480). It exhibited potent cytotoxic activities with IC50 values of 4.05, 12.17, and 6.76 μM against these cell lines, respectively. This suggests that it may function as an EGFR inhibitor .
- Findings : Compound 6i showed weak cytotoxic effects against the human liver normal cell line (HL7702), indicating its potential to spare normal cells while targeting cancer cells .
- Observation : Benzo[d]thiazole, a component of compound 6i, is found in both natural products and drugs, making it an interesting area of study .
- Example : A tiazofurin analog containing a thiazole ring exhibited in vitro antiproliferative activity against human tumor cells .
Antitumor Activity
Nonspecific Toxicity Mitigation
Hetero-Aromatic Systems
Inhibitory Activity of Benzo[d]imidazo[2,1-b]thiazole
Thiazoles in Antiproliferative Activity
Commercial Availability
Future Directions
The future directions for research on “3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate” and related compounds could involve further exploration of their potential as EGFR inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and efficacy against various types of cancer cells .
Mechanism of Action
Target of Action
The primary target of the compound 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate is ATP-phosphoribosyl transferase (ATP-PRTase) . ATP-PRTase is an enzyme that plays a crucial role in the biosynthesis of histidine, an essential amino acid .
Mode of Action
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate interacts with ATP-PRTase, inhibiting its function . This interaction disrupts the normal biochemical processes within the cell, leading to a decrease in the synthesis of histidine .
Biochemical Pathways
The inhibition of ATP-PRTase by 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate affects the histidine biosynthesis pathway . Histidine is a precursor for the synthesis of many proteins and enzymes. Therefore, the inhibition of its synthesis can lead to a disruption in various downstream biochemical pathways, affecting the normal functioning of the cell .
Result of Action
The molecular and cellular effects of 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate’s action primarily involve the disruption of protein synthesis due to the inhibition of histidine biosynthesis . This can lead to a decrease in cell growth and proliferation, particularly in cells that overexpress ATP-PRTase .
properties
IUPAC Name |
[3-(1,3-benzothiazole-2-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(20-24-17-11-4-5-12-18(17)28-20)22-15-9-6-10-16(13-15)27-21(26)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCPUSCCSDWXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate |
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